molecular formula C14H19NO4S B2481356 Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1491150-84-5

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No.: B2481356
CAS No.: 1491150-84-5
M. Wt: 297.37
InChI Key: HFKQTZSOMUSMGH-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

The synthesis of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share the ester functional group, the presence of the sulfonylamino group in this compound makes it unique in terms of reactivity and potential applications. Similar compounds include:

Properties

IUPAC Name

ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-4-19-14(16)12(2)15(3)20(17,18)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQTZSOMUSMGH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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